(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid
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Overview
Description
(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid is a complex organic compound with a unique structure that includes a thioxanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine typically involves multiple steps, including the formation of the thioxanthene core and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thioxanthene derivatives and related sulfur-containing organic molecules. Examples include:
Thioxanthene: The core structure of the compound.
Sulfoxides and sulfones: Oxidized derivatives of thioethers.
Uniqueness
The uniqueness of (3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of (3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
93825-15-1 |
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Molecular Formula |
C22H25NO4S2 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid |
InChI |
InChI=1S/C20H23NS2.C2H2O4/c1-21(2)12-6-8-16-17-7-4-5-9-19(17)23-20-11-10-15(14-22-3)13-18(16)20;3-1(4)2(5)6/h4-5,7-11,13H,6,12,14H2,1-3H3;(H,3,4)(H,5,6)/b16-8+; |
InChI Key |
YDVCHZDJSUPYAQ-OHGISNTKSA-N |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)CSC.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)CSC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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